* For research use only. Not for human or veterinary use.
Description
5-Amino-2,6-dimethoxy-3-hydroxypyridine is a chemical compound classified as a pyridine derivative. Its molecular formula is C7
H10
N2
O3
, and it has a molecular weight of approximately 170.17 g/mol. The compound features an amino group at the 5-position, a hydroxyl group at the 3-position, and two methoxy groups at the 2 and 6 positions of the pyridine ring. This structural arrangement contributes to its unique chemical properties and biological activities, making it of interest in various fields including medicinal chemistry and agrochemicals.
Synthesis of 5-Amino-2,6-Dimethoxy-3-Hydroxypyridine
The synthesis typically involves several key steps:
Starting Material: The synthesis begins with 2,6-dimethoxypyridine as the base structure.
Amination Reaction: The introduction of the amino group at the 5-position is achieved through an amination reaction using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group at the 3-position is introduced via hydroxylation reactions often utilizing oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications.
Biological Activities and Applications
5-Amino-2,6-dimethoxy-3-hydroxypyridine exhibits several notable biological activities:
Antimicrobial Activity: Studies indicate that this compound possesses antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, demonstrating effectiveness against several cancer cell lines in vitro.
Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, indicating applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.